3-(2,6-Difluorophenyl)-2-methylpropanoic acid 3-(2,6-Difluorophenyl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18129624
InChI: InChI=1S/C10H10F2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol

3-(2,6-Difluorophenyl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC18129624

Molecular Formula: C10H10F2O2

Molecular Weight: 200.18 g/mol

* For research use only. Not for human or veterinary use.

3-(2,6-Difluorophenyl)-2-methylpropanoic acid -

Specification

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
IUPAC Name 3-(2,6-difluorophenyl)-2-methylpropanoic acid
Standard InChI InChI=1S/C10H10F2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,13,14)
Standard InChI Key FRZDNMZHIZAHKX-UHFFFAOYSA-N
Canonical SMILES CC(CC1=C(C=CC=C1F)F)C(=O)O

Introduction

3-(2,6-Difluorophenyl)-2-methylpropanoic acid is a chemical compound characterized by the presence of a difluorophenyl group attached to a 2-methylpropanoic acid moiety. Its molecular formula is C10_{10}H10_{10}F2_{2}O2_{2}, and it has a molecular weight of approximately 200.182 g/mol. This compound is classified as an aromatic carboxylic acid due to the presence of both a carboxylic acid functional group and an aromatic ring.

Synthesis and Purification

The synthesis of 3-(2,6-Difluorophenyl)-2-methylpropanoic acid can be achieved through several methods, typically involving solvents such as dichloromethane or tetrahydrofuran. These reactions may require catalysts or specific temperatures to optimize yield and purity. The purification of the final product can be achieved through recrystallization or chromatography techniques.

Biological Activity and Applications

Research indicates that compounds with similar structures to 3-(2,6-Difluorophenyl)-2-methylpropanoic acid may exhibit anti-inflammatory or analgesic properties due to their ability to modulate pathways related to pain and inflammation. The difluorophenyl group enhances lipophilicity, allowing better membrane permeability and potential interactions with enzymes or receptors.

Comparison with Similar Compounds

While specific data on 3-(2,6-Difluorophenyl)-2-methylpropanoic acid is limited, compounds with similar difluorophenyl substitutions, such as 3-(2,5-Difluorophenyl)-2-methylpropanoic acid, have been studied for their potential pharmacological properties, particularly in enzyme inhibition and receptor modulation. Another related compound, 2-(3-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid, exhibits significant biological activity and has been studied for its potential therapeutic properties in anti-inflammatory and anticancer contexts.

Research Findings and Future Directions

CompoundKey FeaturesBiological Activity
3-(2,6-Difluorophenyl)-2-methylpropanoic acidDifluorophenyl group attached to a propanoic acid backbonePotential anti-inflammatory or analgesic properties
3-(2,5-Difluorophenyl)-2-methylpropanoic acidSimilar structure but with different fluorine positionsEnzyme inhibition and receptor modulation
2-(3-Bromo-2,6-difluorophenyl)-2-methylpropanoic acidBrominated and fluorinated aromatic ringAnti-inflammatory and anticancer potential

Future research should focus on elucidating the specific biological pathways modulated by 3-(2,6-Difluorophenyl)-2-methylpropanoic acid and exploring its therapeutic potential in various disease contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator